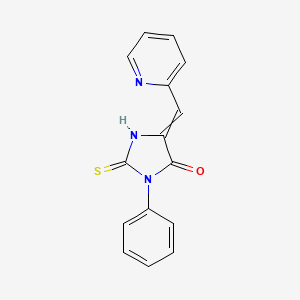

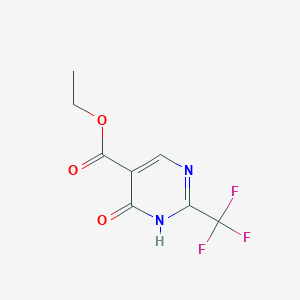

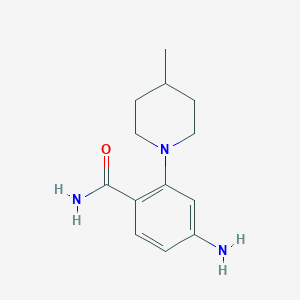

![molecular formula C9H10N4S B1309879 乙基-(5-吡啶-3-基-[1,3,4]噻二唑-2-基)-胺 CAS No. 35314-16-0](/img/structure/B1309879.png)

乙基-(5-吡啶-3-基-[1,3,4]噻二唑-2-基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is a compound that is part of a broader class of chemicals known for their heterocyclic structure containing a thiadiazole ring. This class of compounds is of interest due to their potential applications in various fields, including medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, the related structures and their analyses can offer insights into its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of related compounds involves the interaction of various precursors in the presence of catalysts or reagents. For instance, the synthesis of phenyl-(5-pyridin-4-yl[1,3,4]thiadiazol-2-yl)-amine complexes with metals such as Co(II) and Zn(II) has been achieved through reactions involving elemental analyses and single crystal X-ray diffraction . Similarly, the ibuprofen-thiadiazole hybrid compound was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . These methods suggest that the synthesis of Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine could potentially be carried out through analogous cyclization reactions using suitable starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction, FT-IR, and NMR spectroscopies . These studies reveal the geometry of the complexes and the presence of specific interactions such as hydrogen bonding, π-π, and C-H...π interactions that contribute to the stability of the structures. For the Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine, similar analytical techniques would likely provide insights into its molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of thiadiazole derivatives is influenced by the presence of the thiadiazole moiety, which can participate in various chemical reactions. The ibuprofen-thiadiazole hybrid compound, for example, shows strong signals in the infrared and Raman spectra that suggest partial double bond character in the N-N bond of the thiadiazole ring . This indicates that the thiadiazole ring can engage in resonance interactions, which could be a key factor in the reactivity of Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are closely related to their molecular structure. The crystallographic studies indicate that these compounds can crystallize in different systems and exhibit specific space groups . The vibrational analysis provides information on the bond character within the thiadiazole ring. For Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine, properties such as solubility, melting point, and stability could be inferred from the behavior of similar compounds under various conditions.

科学研究应用

杂环化合物合成和评价

已记录了从涉及乙基-(5-吡啶-3-基-[1,3,4]噻二唑-2-基)-胺的反应中衍生的多官能基取代的杂环化合物的合成和评价。这些化合物,包括与香豆素、吡唑、噻唑、吡啶、嘧啶和噻吩环有关的衍生物,表现出抗菌性和表面活性。它们的合成探索了乙基-(5-吡啶-3-基-[1,3,4]噻二唑-2-基)-胺的化学多样性及其在生成具有不同生物活性的化合物方面的潜力 (El-Sayed, Shaldom, & Al Mazrouee, 2015)。

抗癌和抗菌应用

另一个重要应用涉及从乙基-(5-吡啶-3-基-[1,3,4]噻二唑-2-基)-胺合成1,3,4-噁二唑、1,3,4-噻二唑和1,2,4-三唑衍生物。这些衍生物已经针对多种人类癌细胞系进行了体外抗癌活性测试,其中几种化合物表现出显著的细胞毒性。此外,它们对各种病原体的抗菌效力凸显了这些化合物的治疗潜力 (Megally Abdo & Kamel, 2015)。

抗炎和镇痛活性

研究还集中在合成包含乙基-(5-吡啶-3-基-[1,3,4]噻二唑-2-基)-胺基团的新型吖啶衍生物,研究它们的抗炎和镇痛活性。某些衍生物在临床前模型中显示出强效活性,表明它们有望成为开发新型抗炎和镇痛药物的引物 (Kothamunireddy & Galla, 2021)。

量子化学和晶体学见解

对乙基-(5-吡啶-3-基-[1,3,4]噻二唑-2-基)-胺衍生物的量子化学分析和晶体学研究提供了对这些化合物中非共价相互作用性质的见解。这些研究对于理解它们的生物活性的分子基础以及合理设计具有增强性能的新衍生物至关重要 (El-Emam et al., 2020)。

安全和危害

The safety and hazards associated with these compounds can vary widely depending on their specific structure and the conditions under which they are used. As with all chemicals, appropriate safety precautions should be taken when handling them.

未来方向

Given the wide range of biological activities exhibited by pyridines and thiadiazoles, these compounds are likely to continue to be a focus of research in the future. Potential areas of interest could include the development of new synthetic methods, the exploration of new biological activities, and the design of new drugs based on these structures.

属性

IUPAC Name |

N-ethyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-2-11-9-13-12-8(14-9)7-4-3-5-10-6-7/h3-6H,2H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONJAEJWWUUAQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(S1)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

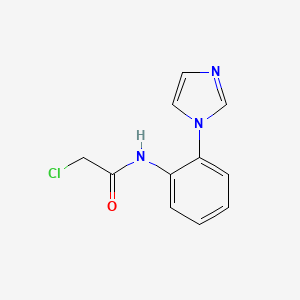

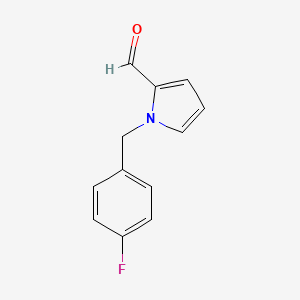

![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)

![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)